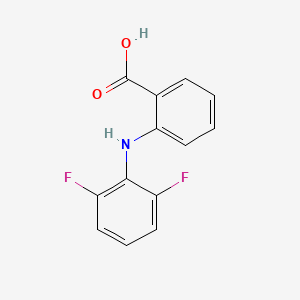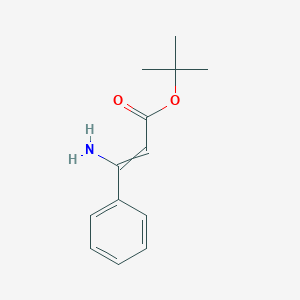
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes both amino and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester typically involves the esterification of 3-amino-3-phenyl-2-propenoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature and pressure are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, 1-methylethyl ester
- 2-Propenoic acid, 3-phenyl-, phenylmethyl ester
- 2-Propenoic acid, 3-phenyl-, pentyl ester
Uniqueness
2-Propenoic acid, 3-amino-3-phenyl-, 1,1-dimethylethyl ester is unique due to the presence of both amino and ester functional groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields.
特性
CAS番号 |
87512-37-6 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
tert-butyl 3-amino-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 |
InChIキー |
XBXBHCHTZDLWGE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C=C(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


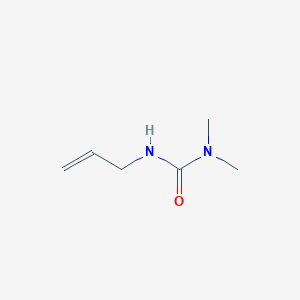

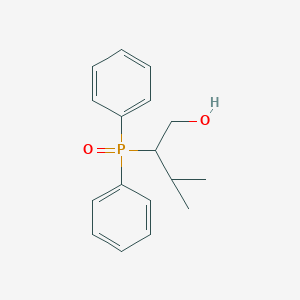
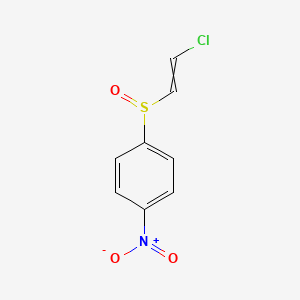
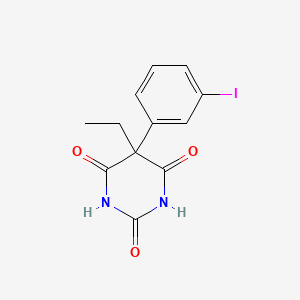
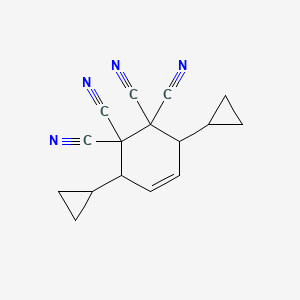
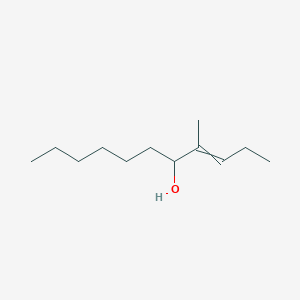
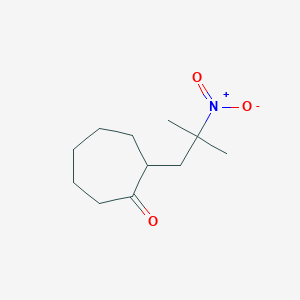
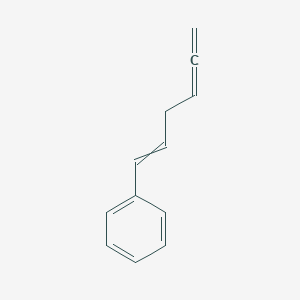
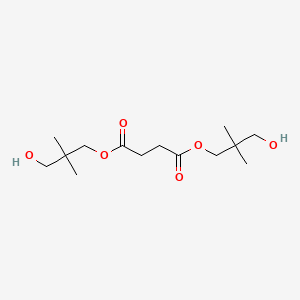
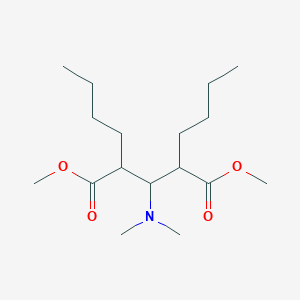
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)

